molecular formula C10H15ClN4O B13618305 2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanamide

2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanamide

Cat. No.: B13618305
M. Wt: 242.70 g/mol
InChI Key: CZDWDZCJQGYVCP-UHFFFAOYSA-N
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Description

2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanamide is a synthetic organic compound that features a unique combination of functional groups, including an amino group, a pyrazole ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanamide typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the pyrazole ring: Starting with a suitable precursor, such as 4-chloro-3-methyl-1H-pyrazole, the pyrazole ring can be synthesized through cyclization reactions.

    Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl carbinol.

    Amination: The amino group can be introduced through nucleophilic substitution reactions, using reagents like ammonia or amines.

    Amidation: The final step involves the formation of the amide bond, typically through condensation reactions between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.

    Reduction: Reduction reactions could target the amide bond or the pyrazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure.

    Industry: Possible applications in the synthesis of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)-2-cyclopropylpropanamide
  • 2-Amino-3-(3-methyl-1H-pyrazol-1-yl)-2-cyclopropylpropanamide
  • 2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-propanamide

Uniqueness

The unique combination of functional groups in 2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanamide, particularly the presence of both a cyclopropyl group and a pyrazole ring, distinguishes it from similar compounds. This uniqueness could confer specific biological activity or chemical reactivity that is not observed in related compounds.

Properties

Molecular Formula

C10H15ClN4O

Molecular Weight

242.70 g/mol

IUPAC Name

2-amino-3-(4-chloro-3-methylpyrazol-1-yl)-2-cyclopropylpropanamide

InChI

InChI=1S/C10H15ClN4O/c1-6-8(11)4-15(14-6)5-10(13,9(12)16)7-2-3-7/h4,7H,2-3,5,13H2,1H3,(H2,12,16)

InChI Key

CZDWDZCJQGYVCP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)CC(C2CC2)(C(=O)N)N

Origin of Product

United States

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